N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide
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Overview
Description
N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a synthetic compound that features a piperidine ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide typically involves the following steps:
Formation of 3,3-Difluoropiperidine: This can be achieved by fluorinating piperidine using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Acylation: The 3,3-difluoropiperidine is then acylated with an appropriate acyl chloride to introduce the oxoethyl group.
Amidation: The resulting intermediate is reacted with N-ethylprop-2-enamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Biochemistry: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine: A precursor in the synthesis of N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide.
N-Ethylprop-2-enamide: Another building block used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the difluoropiperidine and oxoethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
N-[2-(3,3-difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O2/c1-3-10(17)15(4-2)8-11(18)16-7-5-6-12(13,14)9-16/h3H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVDLFFTGFLQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCC(C1)(F)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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